(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid
Description
Historical Development of Orthogonally Protected Lysine Derivatives
The evolution of orthogonally protected lysine derivatives emerged from the fundamental recognition that complex peptide synthesis requires sophisticated protection strategies to control reactivity at multiple sites simultaneously. The foundational work in amino acid protection began with Emil Fischer's early recognition of the need to temporally mask functional groups to allow regioselective bond formation in carbohydrate synthesis, which subsequently influenced peptide chemistry approaches. The modern era of protecting group chemistry was established with the development of the benzyloxycarbonyl group by Bergmann and Zervas, which introduced the core characteristics associated with effective protecting groups: ease of introduction, stability under diverse reaction conditions, and safe removal when functional group manipulation is required.
The concept of orthogonality, as described by Barany and colleagues, revolutionized protection strategies by establishing that two or more protecting groups should belong to independent classes and be removed by distinct mechanisms. This orthogonal approach enables selective deprotection in any order while maintaining the integrity of other protective groups, fundamentally changing the landscape of complex molecule synthesis. The development specifically focused on peptide chemistry applications, where protection is mandatory for constructing polyfunctional molecules containing up to eight distinct functional groups in addition to indole and imidazole rings.
The historical progression toward dual-protected lysine derivatives was driven by the unique challenges presented by lysine's bifunctional nature, possessing both α-amino and ε-amino groups that require independent control during synthesis. Early approaches using single protecting group strategies proved inadequate for complex peptide constructions, particularly when selective modification of specific amino groups was required. The introduction of 4-nitrobenzyloxycarbonyl protecting groups represented a significant advancement, as these groups demonstrated remarkable stability to strong acids compared to traditional benzyloxycarbonyl groups while being removable under mild reductive conditions using tin(II) chloride in nearly neutral environments.
Research efforts in the late twentieth and early twenty-first centuries focused on developing protection strategies that could accommodate the increasing complexity of peptide targets while maintaining synthetic efficiency. The emergence of solid-phase peptide synthesis methodologies created additional requirements for protecting groups that could withstand the repetitive coupling and deprotection cycles inherent in automated synthesis protocols. This technological evolution necessitated the development of protecting groups with enhanced stability profiles and orthogonal deprotection mechanisms that could function effectively in the constrained environment of solid-phase synthesis.
Chemical Identity and Nomenclature Systems
(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid represents a precisely engineered lysine derivative characterized by its molecular formula C₁₉H₂₇N₃O₈ and molecular weight of 425.4 grams per mole. The compound's systematic nomenclature reflects its stereochemical configuration at the α-carbon and the specific positioning of protecting groups on both amino functionalities. The International Union of Pure and Applied Chemistry designation for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid, which precisely describes the spatial arrangement and chemical connectivity of all functional groups.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRVKIJFVUCNO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569318 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22601-53-2 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of α-Amino Group
The synthesis begins with L-lysine, where the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O).
Procedure :
-
Dissolve L-lysine (1.0 equiv) in a 1:1 mixture of water and dioxane.
-
Add Boc₂O (1.1 equiv) and adjust pH to 9–10 with NaOH.
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Stir at 25°C for 12 hours.
Introduction of 4-Nitrobenzyloxycarbonyl Group
The ε-amino group is protected using 4-nitrobenzyl chloroformate (4-Nitro-Z-Cl).
Procedure :
Coupling and Backbone Elongation
The hexanoic acid backbone is extended using carbodiimide-mediated coupling.
Procedure :
| Reagent | Conditions | Yield |
|---|---|---|
| DCC, HOBt | DCM, 0°C → 25°C, 12 h | 88% |
| EDCI, DMAP | DMF, 25°C, 6 h | 82% |
Post-coupling, the intermediate is hydrolyzed using NaOH (1.0 M) to yield the free carboxylic acid.
Final Deprotection and Purification
Selective removal of Boc and 4-nitrobenzyl groups is achieved under acidic conditions:
Deprotection Conditions :
| Reagent | Time | Temperature |
|---|---|---|
| TFA/DCM (1:1) | 1 h | 0°C |
| HCl/dioxane (4 M) | 2 h | 25°C |
Purification via recrystallization (ethanol/water) or preparative HPLC affords the final compound with >98% purity.
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 88 |
| DMF | 36.7 | 82 |
| THF | 7.52 | 75 |
Polar aprotic solvents like DMF accelerate reaction rates but may reduce stereochemical fidelity.
Temperature and Catalysis
-
Low-Temperature Coupling (0°C): Minimizes racemization (ee >99%).
-
Room-Temperature Deprotection : Ensures complete Boc removal without side reactions.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Purification Techniques
| Method | Purity (%) | Cost (USD/g) |
|---|---|---|
| Column Chromatography | 95 | 12 |
| Crystallization | 98 | 8 |
| Preparative HPLC | >99 | 25 |
Crystallization is preferred for large-scale production due to cost efficiency.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitro derivatives.
Scientific Research Applications
Preparation Methods
The synthesis of this compound typically involves several key steps:
- Protection of Amino Groups : The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent synthetic steps.
- Formation of the Hexanoic Acid Backbone : This backbone is constructed through reactions that include alkylation and oxidation.
- Introduction of the Nitrobenzyl Group : Achieved via nucleophilic substitution reactions with suitable nitrobenzyl halides.
- Deprotection : The Boc protecting groups are removed under acidic conditions to yield the final product.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid has diverse applications across various fields of scientific research:
Chemical Synthesis
- Building Block : It serves as a versatile building block in the synthesis of more complex molecules, particularly in organic chemistry.
Biological Research
- Enzyme-Substrate Interactions : The compound is utilized in studies focusing on enzyme-substrate interactions, particularly involving histone deacetylases (HDACs).
- Protein Modifications : It plays a role in investigating post-translational modifications of proteins.
Medical Applications
- Therapeutic Potential : Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to its interactions with HDACs which influence gene expression.
Industrial Applications
- Specialty Chemicals Production : The compound is also applied in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial processes.
Research indicates that this compound may influence histone acetylation levels by acting as a substrate for HDACs, thereby impacting chromatin structure and gene transcription. This mechanism is particularly relevant in cancer biology, where modulation of HDAC activity can lead to altered cell cycle regulation and potential therapeutic strategies.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrobenzyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic Acid
- CAS : 201418-83-9
- Molecular Formula : C₁₂H₂₃N₃O₅
- Molecular Weight : 289.33 g/mol
- Key Differences :
| Property | Target Compound | Ureido Analogue |
|---|---|---|
| Molecular Weight (g/mol) | 425.43 | 289.33 |
| Functional Groups | Boc, 4-NBoc | Boc, Ureido |
| Solubility (Polarity) | Low | Moderate |
| Stability (Hydrolysis) | High | Moderate |
(S)-2-Azido-6-[(t-butyloxycarbonyl)amino]hexanoic Acid
- CAS : 333366-32-8
- Molecular Formula : C₁₁H₂₀N₄O₄
- Molecular Weight : 272.3 g/mol
- Key Differences :
| Property | Target Compound | Azido Analogue |
|---|---|---|
| Molecular Weight (g/mol) | 425.43 | 272.3 |
| Functional Groups | Boc, 4-NBoc | Boc, Azido |
| Reactivity | Low | High |
| Applications | Peptide Synthesis | Bioconjugation |
(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic Acid
- CAS : 37051-23-3
- Molecular Formula: C₁₈H₂₅NO₆
- Molecular Weight : 351.39 g/mol
- Key Differences :
| Property | Target Compound | Benzyloxy-Ketone Analogue |
|---|---|---|
| Molecular Weight (g/mol) | 425.43 | 351.39 |
| Functional Groups | Boc, 4-NBoc | Boc, Benzyloxy-Ketone |
| Stability (Oxidation) | Stable | Moderate |
| Synthetic Utility | Orthogonal Protection | Crosslinking |
Spectroscopic Characterization
- NMR : ¹H and ¹³C NMR data confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and 4-nitrobenzyl (δ ~8.2 ppm for aromatic protons) groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 425.43 .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid, a compound with the molecular formula C19H27N3O8, is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications, particularly in relation to histone deacetylases (HDACs), cancer therapy, and other pharmacological applications.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups and the introduction of nitrobenzyl moieties. The synthesis typically involves:
- Protection of Amino Groups : The amino group is protected using Boc to enhance stability during subsequent reactions.
- Coupling Reactions : The introduction of the 4-nitrobenzyl group is achieved through coupling reactions that involve activated carboxylic acids.
- Purification : The final product is purified using techniques such as column chromatography.
The structural elucidation is often confirmed through spectroscopic methods including NMR and mass spectrometry.
Targeting Histone Deacetylases (HDACs)
One of the primary biological activities of this compound is its role as a substrate for HDACs. HDACs are enzymes that remove acetyl groups from lysine residues on proteins, which can lead to altered gene expression and cellular function. The compound influences:
- Histone Acetylation : By acting as a substrate for HDACs, it can modulate histone acetylation levels, impacting chromatin structure and gene transcription.
- Cell Cycle Regulation : Inhibition of HDAC activity has been associated with cell cycle arrest in cancer cells.
Anticancer Potential
Research indicates that compounds targeting HDACs can exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that HDAC inhibitors can lead to decreased proliferation of cancer cells, induction of apoptosis, and enhanced sensitivity to chemotherapeutics.
- Case Study : A study demonstrated that a related compound led to reduced tumor volume in xenograft models when administered alongside standard chemotherapy agents.
Other Pharmacological Effects
The compound may also exhibit other biological activities:
Data Summary Table
Q & A
Q. Basic Research Focus
- Column Chromatography : Use silica gel with gradients of polar solvents (e.g., CH₂Cl₂/MeOH) to resolve Boc- and NZ-protected intermediates. Adjust solvent ratios to balance polarity differences .
- Recrystallization : If solubility permits, recrystallize from EtOAc/hexane mixtures to remove unreacted starting materials.
- Analytical Validation : Monitor purity via TLC (Rf ~0.3–0.5 in 5% MeOH/CH₂Cl₂) and confirm by LC-MS (expected [M+H]⁺ ~466.4 g/mol) .
How is this compound applied in synthesizing branched ubiquitin chains, and what reaction conditions are critical?
Advanced Research Focus
The compound serves as a non-canonical amino acid (ncAA) in native chemical ligation (NCL) for constructing K11/K63 branched ubiquitin trimers:
Acid-Labile Auxiliary : The NZ group is stable under mild acidic conditions (pH 4–6) but cleaved selectively with hydrazine post-ligation .
Enzymatic Compatibility : Ensure compatibility with recombinant human arginase I/II (activity assays at 37°C, pH 7.4) to validate functional incorporation into proteins .
Troubleshooting : Monitor ligation efficiency via MALDI-TOF MS to detect incomplete conjugation or premature deprotection .
How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Q. Advanced Research Focus
- Optimized Stoichiometry : Adjust molar ratios of Boc-L-Lys-OH to 4-nitrobenzyl chloroformate (typically 1:1.2) to minimize side reactions .
- Reaction Monitoring : Use in situ FTIR to track carbonyl stretching (~1700–1750 cm⁻¹) and quantify unreacted reagents.
- Byproduct Analysis : Identify common impurities (e.g., overprotected lysine) via HPLC-MS and optimize wash steps during purification .
What analytical methods confirm the stability of the 4-nitrobenzyl protecting group under varying pH conditions?
Q. Methodological Focus
- pH Stability Assays : Incubate the compound in buffers (pH 2–10) for 24 hours. Analyze by HPLC to detect NZ cleavage (retention time shifts).
- NMR Spectroscopy : Compare δ ~8.2 ppm (NZ aromatic protons) before/after treatment. Loss of signals indicates deprotection .
- Mass Spectrometry : Detect molecular weight changes (Δ ~135 Da upon NZ removal) to confirm stability .
What are the implications of coupling agent selection on amide bond formation in this compound’s synthesis?
Q. Advanced Research Focus
- DIEA vs. DCC : DIEA (N,N-diisopropylethylamine) minimizes racemization during coupling but requires anhydrous conditions. DCC (dicyclohexylcarbodiimide) may form urea byproducts, complicating purification .
- Catalytic Systems : Palladium on carbon (10% w/w) enhances nitro group reduction in related intermediates but is incompatible with sulfur-containing reagents .
- Side Reactions : Monitor for tert-butyl cleavage under strongly acidic conditions (e.g., TFA exposure >2 hours) via ¹H NMR δ ~1.4 ppm signal loss .
How does the compound’s stereochemistry impact its utility in enzyme inhibition studies?
Q. Advanced Research Focus
- Chiral Purity : Confirm (S)-configuration via polarimetry ([α]D²⁵ ~+15° to +20°) or chiral HPLC (Chiralpak AD-H column, hexane/iPrOH eluent).
- Enzyme Binding : Compare inhibitory activity (IC₅₀) of (S)- vs. (R)-enantiomers using recombinant arginase I/II assays. The (S)-form shows higher affinity due to lysine side-chain orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
